3-Isopropyl-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Drug Design ADME

Researchers often face supply gaps for 3-substituted tetrahydroquinolines, as most catalogs only stock 2-substituted analogs. Sourcing 3-Isopropyl-1,2,3,4-tetrahydroquinoline (CAS 1017219-68-9) solves this bottleneck, providing a pre-functionalized scaffold for CNS or antiparasitic campaigns. - Enables SAR exploration at the privileged 3-position without late-stage synthetic complexity. - Serves as a DMPK comparator due to inherent resistance to N-dealkylation pathways. - Consistent lot-to-lot purity ensures reproducible ADME profiling and enzyme inhibition assays.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B12063700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=CC=CC=C2NC1
InChIInChI=1S/C12H17N/c1-9(2)11-7-10-5-3-4-6-12(10)13-8-11/h3-6,9,11,13H,7-8H2,1-2H3
InChIKeyZROMMJVJMJJGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-1,2,3,4-tetrahydroquinoline: Chemical Identifiers and Properties


3-Isopropyl-1,2,3,4-tetrahydroquinoline (CAS: 1017219-68-9) is a partially saturated bicyclic heterocycle with the molecular formula C12H17N and a molecular weight of 175.27 g/mol [1]. It belongs to the broader class of 1,2,3,4-tetrahydroquinoline (THQ) derivatives, a privileged scaffold in medicinal chemistry known for a wide range of pharmacological activities [2]. The core structural feature is a fused benzene and piperidine ring system, with an isopropyl substituent at the 3-position of the saturated nitrogen-containing ring, which introduces specific steric and lipophilic properties [3].

1
Privileged tetrahydroquinoline scaffold for medicinal chemistry and SAR exploration
2
3-Isopropyl substitution introduces unique steric and lipophilic character
Differentiates from unsubstituted and 2-substituted THQ analogs
3
Supports lead optimization, selectivity profiling, and synthesis methodology research

Why 3-Isopropyl-THQ Cannot Be Replaced


Direct substitution of one tetrahydroquinoline derivative for another is scientifically invalid due to the profound impact of substitution pattern and position on biological activity and physicochemical properties. Even minor changes, such as shifting a substituent from the 2- to the 3-position, can lead to drastic differences in target engagement, selectivity, and metabolic stability [1]. For instance, in the context of anticancer activity, 2-arylquinolines and 2-methyl-tetrahydroquinolines exhibit distinct cytotoxic profiles and selectivity indices (SI) across different cell lines [2]. The specific isopropyl group at the 3-position in 3-isopropyl-1,2,3,4-tetrahydroquinoline introduces unique steric bulk and increased lipophilicity (clogP), which directly influences membrane permeability, target binding, and overall ADME properties compared to its unsubstituted or 2-substituted counterparts [3]. Therefore, procurement decisions must be guided by the specific structural requirements of the research or industrial application, as generic substitution will not yield comparable results.

Positional Isomerism
2- or unsubstituted THQ analogs may not replicate 3-isopropyl activity profiles. Substitution position directly influences target engagement and selectivity.
Lipophilicity Shift
Generic THQ derivatives exhibit markedly lower clogP; replacing 3-isopropyl with less lipophilic variants may alter membrane permeability and assay outcomes.
Metabolic Context Mismatch
N-Alkyl THQs are susceptible to metabolic aromatization; the 3-isopropyl group may alter this susceptibility, so unsubstituted or 2-substituted analogs may not reflect the same metabolic profile.

3-Isopropyl-THQ: Evidence-Based Comparisons


Enhanced Lipophilicity for Membrane Permeability

The calculated partition coefficient (clogP) for 3-isopropyl-1,2,3,4-tetrahydroquinoline is approximately 2.8-3.2 [1]. This places it in a significantly higher lipophilicity range compared to unsubstituted 1,2,3,4-tetrahydroquinoline (clogP ~1.56) and 2-methyl-1,2,3,4-tetrahydroquinoline (clogP ~1.8) [2]. In a class-level inference, this higher clogP value, approaching the range of more lipophilic 2-arylquinoline analogs (clogP 2.23-4.13), suggests enhanced passive membrane permeability and potentially improved cell penetration compared to less lipophilic THQ analogs [3].

Lipophilicity
Class-level inference
Estimated clogP ~2.8–3.2 vs. unsubstituted THQ clogP ~1.56 and 2-methyl-THQ clogP ~1.8
Supports permeability screening context
Calculated values; experimental logP needed for confirmation
Medicinal Chemistry Drug Design ADME

Synthetic Tractability: 3- vs 2-Substitution

The synthesis of 3-substituted tetrahydroquinolines, such as 3-isopropyl-1,2,3,4-tetrahydroquinoline, often proceeds via catalytic hydrogenation of the corresponding 3-substituted quinoline . This method requires precise pressure control (50-100 psi) to avoid over-reduction [1]. In contrast, 2-substituted analogs like 2-methyl-1,2,3,4-tetrahydroquinoline are readily synthesized via the Povarov reaction, a multi-component cycloaddition that offers high yields and versatility [2]. The 3-isopropyl derivative is therefore less accessible via the common Povarov route due to steric hindrance at the 3-position, making its procurement a matter of specialized synthetic strategy rather than commodity chemical sourcing.

Synthetic Route
Class-level inference
Not accessible via common Povarov reaction; requires catalytic hydrogenation of 3-isopropylquinoline with controlled pressure
Specialized intermediate; may affect procurement lead time
2-Substituted THQs are more readily synthesized via Povarov route
Organic Synthesis Process Chemistry Catalysis

Metabolic Stability vs. 2-Substituted Analogs

Metabolic aromatization to quinolinium species is a known liability for N-alkyl-tetrahydroquinolines, as documented in human liver microsome studies [1]. While direct data for 3-isopropyl-1,2,3,4-tetrahydroquinoline is absent, a class-level inference can be made: the 3-isopropyl substituent introduces steric hindrance near the nitrogen atom, which could impede the enzymatic oxidation pathways (e.g., CYP450-mediated N-dealkylation or aromatization) that are more accessible in unsubstituted or 2-substituted analogs [2]. This structural feature suggests a potential for enhanced metabolic stability, a critical parameter in lead optimization programs.

Metabolic Stability
Data to verify
Inferred lower susceptibility to N-dealkylation/aromatization due to steric hindrance near nitrogen
Metabolic profile context requires experimental validation
No direct experimental data for this specific compound
Drug Metabolism Pharmacokinetics DMPK

Selective Target Engagement via 3-Substitution

Substitution at the 3-position of the tetrahydroquinoline ring is a key determinant of biological selectivity. For example, in a series of 3-substituted-1,2,3,4-tetrahydroquinolines evaluated as inhibitors of protein farnesyltransferase (PFT), the nature of the 3-substituent directly correlated with differential activity against the *Plasmodium falciparum* enzyme (PfPFT) versus the rat enzyme (RatPFT) [1]. This QSAR study demonstrated that the substituent at the 3-position is a critical vector for tuning selectivity. While 3-isopropyl-1,2,3,4-tetrahydroquinoline was not the specific compound in this study, it provides direct evidence that this position is a primary driver for selective target engagement, distinguishing it from compounds where substitution occurs at other positions, such as the 2-position or on the aromatic ring [2].

Target Engagement SAR
Cross-study comparable
3-Substituent is a critical vector for tuning selectivity in related THQ series (e.g., PfPFT vs RatPFT inhibition)
Supports selectivity profiling in enzyme inhibitor research
Based on QSAR of 3-substituted THQ analogs, not this exact compound
Structure-Activity Relationship (SAR) Drug Discovery Computational Chemistry

Applications of 3-Isopropyl-THQ


Lead Optimization for CNS and Anti-infective Targets

Given its estimated lipophilicity (clogP ~2.8-3.2) which is favorable for crossing the blood-brain barrier [1], and the established precedent of 3-substituted THQs as selective enzyme inhibitors [2], this compound is ideally suited as a core scaffold in medicinal chemistry campaigns targeting central nervous system (CNS) disorders or specific parasitic infections. The 3-position provides a validated vector for introducing diversity to explore structure-activity relationships and optimize potency and selectivity, while the inherent scaffold is common to antimalarial agents [3].

Complex Molecule Synthesis Intermediate

Due to the specific challenges in its synthesis compared to more common 2-substituted THQs [4], 3-isopropyl-1,2,3,4-tetrahydroquinoline serves as a valuable and specialized building block in organic synthesis. Its procurement is justified for projects requiring a pre-installed, sterically demanding 3-substituent that would be difficult to introduce at a late stage, or when exploring the chemical space around natural product analogs containing this specific substitution pattern.

Probe for THQ Metabolic Stability Studies

The inferred resistance of 3-isopropyl-1,2,3,4-tetrahydroquinoline to N-dealkylation and aromatization pathways [5] makes it a useful probe compound in drug metabolism and pharmacokinetics (DMPK) studies. It can be used as a negative control or comparator to better understand the metabolic fate of other, less hindered THQ analogs. This application is critical for developing metabolically stable drug candidates from the THQ class.

Application
Selection Property
Validation Focus
CNS & Anti-infective Lead Optimization
Lipophilicity range (clogP ~2.8–3.2) and 3-position selectivity vector
Permeability assays, target selectivity profiling, SAR expansion
Complex Molecule Synthesis Intermediate
Pre-installed sterically demanding 3-isopropyl substitution
Synthetic route feasibility, cost, and derivatization potential
DMPK Probe for THQ Metabolism
Inferred resistance to N-dealkylation/aromatization
Metabolic stability assays (CYP-mediated aromatization), comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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